An In-depth Technical Guide to 2-(4-Methylphenyl)aniline (4'-Methyl-[1,1'-biphenyl]-2-amine)
An In-depth Technical Guide to 2-(4-Methylphenyl)aniline (4'-Methyl-[1,1'-biphenyl]-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-2-amine. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and known safety and toxicological data. The content is structured to provide actionable insights for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.
Introduction and Chemical Identity
2-(4-Methylphenyl)aniline is a biphenyl amine derivative characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This structural motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amino group and the tunable electronic and steric properties of the biphenyl scaffold. Understanding the precise chemical identity is paramount for its effective application and for navigating the scientific literature.
Systematic Name: 4'-Methyl-[1,1'-biphenyl]-2-amine Common Names: 2-(4-Methylphenyl)aniline, 2-(p-Tolyl)aniline, 2-Amino-4'-methylbiphenyl CAS Number: 1204-43-9 Molecular Formula: C₁₃H₁₃N Molecular Weight: 183.25 g/mol
Physicochemical and Spectroscopic Properties
Precise characterization of a chemical entity is fundamental to its application in a research and development setting. The following tables summarize the known physicochemical and spectroscopic data for 2-(4-Methylphenyl)aniline.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1][2] |
| Molecular Formula | C₁₃H₁₃N | [3][4] |
| Molecular Weight | 183.25 g/mol | [3][4] |
| MDL Number | MFCD03424650 | [2][3] |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being indicative of the substitution pattern. A singlet corresponding to the methyl group protons and a broad singlet for the amine protons would also be characteristic.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino and methyl substituents.
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as C-N and C-C stretching vibrations, will also be present.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 183. Subsequent fragmentation patterns would likely involve the loss of hydrogen, methyl, and amino radicals.
Synthesis Methodologies
The synthesis of 2-(4-Methylphenyl)aniline can be approached through several established cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.
Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[5] For the synthesis of 2-(4-Methylphenyl)aniline, this would involve the reaction of a 2-haloaniline with 4-tolylboronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis of 2-(4-Methylphenyl)aniline.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried flask, add 2-haloaniline (1.0 eq.), 4-tolylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-Methylphenyl)aniline.
Experimental Workflow: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-C bonds, typically involving the copper-catalyzed coupling of two aryl halides.[6][7][8] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.
Caption: Generalized workflow for the Ullmann synthesis of 2-(4-Methylphenyl)aniline.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), the 4-halotoluene (1.0-1.2 eq.), a copper catalyst such as copper(I) iodide (0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline), and a base like potassium carbonate.
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere. Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the mixture and perform an appropriate work-up, which may involve filtration to remove inorganic salts, followed by extraction and purification by column chromatography.
Reactivity and Potential Applications
The chemical reactivity of 2-(4-Methylphenyl)aniline is primarily dictated by the nucleophilic amino group and the aromatic rings. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a valuable building block for more complex molecules. The biphenyl scaffold itself can be further functionalized through electrophilic aromatic substitution, although the directing effects of the amino and methyl groups will influence the regioselectivity of such reactions.
Applications in Drug Development
The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of pharmacologically active compounds.[9] While specific studies on the biological activity of 2-(4-Methylphenyl)aniline are not widely reported, its structural similarity to other bioactive aminobiphenyls suggests potential for its use as an intermediate in the synthesis of novel therapeutic agents. For instance, substituted biphenylamines are key intermediates in the synthesis of fungicides like boscalid. Derivatives of 2-aminobiphenyl have been investigated for their anti-inflammatory and other pharmacological activities. The presence of the methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Safety and Toxicology
Handling of 2-(4-Methylphenyl)aniline requires adherence to strict safety protocols due to its potential health hazards.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Carcinogenicity | H350: May cause cancer. |
Handling and Storage:
-
Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.
Toxicological Profile:
The toxicological profile of 2-(4-Methylphenyl)aniline is not extensively detailed in the literature. However, it is classified as harmful if swallowed and is suspected of causing cancer. The parent compound, 4-aminobiphenyl, is a known human bladder carcinogen.[3][11] It is metabolized to reactive intermediates that can form DNA adducts, leading to genotoxicity.[3] Given the structural similarity, it is prudent to handle 2-(4-Methylphenyl)aniline with the assumption that it may possess similar carcinogenic potential.
Conclusion
2-(4-Methylphenyl)aniline (CAS: 1204-43-9) is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through well-established cross-coupling methodologies. While detailed experimental data on its properties and reactivity are somewhat limited in the public domain, its structural analogy to other bioactive aminobiphenyls suggests it as a promising scaffold for further investigation. All handling of this compound must be performed with appropriate safety precautions due to its classification as a hazardous substance with carcinogenic potential.
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